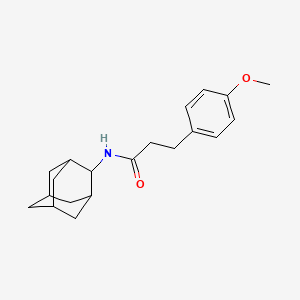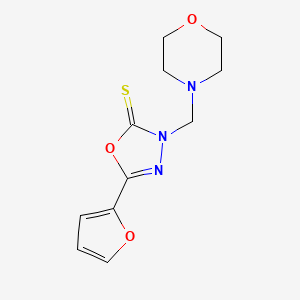
N-2-adamantyl-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-3-(4-methoxyphenyl)propanamide, also known as Adrafinil, is a synthetic nootropic compound that was first developed in France in the 1970s. Adrafinil is a prodrug that is metabolized in the liver to produce modafinil, a wakefulness-promoting agent that has been approved by the US Food and Drug Administration (FDA) for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.
Mécanisme D'action
The exact mechanism of action of N-2-adamantyl-3-(4-methoxyphenyl)propanamide is not fully understood, but it is thought to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in the regulation of wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive function. It has also been shown to increase the levels of several hormones in the body, including cortisol, growth hormone, and prolactin. N-2-adamantyl-3-(4-methoxyphenyl)propanamide has a relatively long half-life, which allows for sustained wakefulness and cognitive enhancement.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has several advantages for use in laboratory experiments, including its ability to improve cognitive function and increase wakefulness, which can enhance performance in cognitive tasks. However, N-2-adamantyl-3-(4-methoxyphenyl)propanamide also has limitations, including its potential for liver toxicity and its conversion to modafinil, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-2-adamantyl-3-(4-methoxyphenyl)propanamide, including its potential use in the treatment of various sleep disorders, its effects on mood and anxiety, and its potential for use in enhancing cognitive function in healthy individuals and those with cognitive impairment. Additionally, further research is needed to fully understand the mechanism of action of N-2-adamantyl-3-(4-methoxyphenyl)propanamide and its potential for long-term use.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-3-(4-methoxyphenyl)propanamide involves the reaction of 2-adamantanone with 4-methoxybenzyl bromide in the presence of sodium hydride and dimethylformamide (DMF) to produce N-2-adamantyl-3-(4-methoxyphenyl)propanamide. The compound is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential use as a cognitive enhancer and as a treatment for various sleep disorders. It has been shown to improve cognitive function, including memory, attention, and executive function, in both healthy individuals and those with cognitive impairment. N-2-adamantyl-3-(4-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of depression, anxiety, and chronic fatigue syndrome.
Propriétés
IUPAC Name |
N-(2-adamantyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-23-18-5-2-13(3-6-18)4-7-19(22)21-20-16-9-14-8-15(11-16)12-17(20)10-14/h2-3,5-6,14-17,20H,4,7-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCUDCBVXPHNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-2-YL)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)

![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)


![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)